2-[(Acetylsulfanyl)methyl]butanedioic acid
Overview
Description
“2-[(Acetylsulfanyl)methyl]butanedioic acid” is a chemical compound with the formula C7H10O5S . It has a molecular weight of 206.22 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H10O5S . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Scientific Research Applications
Biotechnological Production of Valuable Chemicals
Recent advances in metabolic engineering have significantly improved the production of various valuable chemicals, including acetoin and 2,3-butanediol (2,3-BD), through bio-based methods. These compounds are crucial in several industries, serving as platform chemicals for the synthesis of polymers, specialty chemicals, and important intermediates. Microbial biosynthesis pathways have been optimized to convert renewable biomass into these compounds, showcasing the potential of biotechnology in reducing reliance on oil-derived chemicals and promoting sustainable industrial processes. Specifically, the engineering of microbial strains, such as Saccharomyces cerevisiae and Escherichia coli, has led to improved yields and productivity, demonstrating the feasibility of producing these chemicals from glucose and other renewable resources. Additionally, the development of strains capable of utilizing carbon dioxide (CO2) for the autotrophic production of optically pure compounds highlights the innovative approaches being explored to utilize greenhouse gases as feedstock for chemical production, contributing to carbon recycling and sustainability efforts (Xiao et al., 2014), (Kim & Hahn, 2015), (Gascoyne et al., 2021).
Enhancement of Fermentative Production
The fermentative production of acetoin, a key flavor and fragrance compound, has been significantly enhanced through genetic engineering, medium optimization, and process control strategies. This approach not only improves productivity but also addresses the challenges associated with downstream processing, which remains a barrier to the economical industrial production of acetoin. By focusing on the biosynthesis pathways and molecular regulation mechanisms, researchers have been able to construct phylogenetic trees that reveal the relationship between taxonomy and the acetoin-producing ability of various species, guiding the screening of competitive producers. This progress underscores the potential of microbial fermentation as a viable alternative to chemical synthesis methods, offering a more sustainable and cost-effective route for acetoin production (Yang et al., 2017), (Syu, 2001).
Advances in Microbial 2,3-Butanediol Production
The microbial production of 2,3-butanediol (2,3-BD) has been the focus of numerous studies due to its wide range of industrial applications. Strategies for efficient and economical microbial production of 2,3-BD have evolved, incorporating strain improvement, substrate alternation, and process development. These advancements have led to significant improvements in yield and productivity, making microbial fermentation a promising approach for the production of this valuable chemical. The exploration of value-added derivatives and the development of effective downstream processing strategies further enhance the commercial viability of biologically produced 2,3-BD (Ji et al., 2011), (Yang & Zhang, 2019).
Safety and Hazards
The safety and hazards associated with “2-[(Acetylsulfanyl)methyl]butanedioic acid” are not specified . It’s important to handle all chemical compounds with care and use appropriate safety measures. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5S/c1-4(8)13-3-5(7(11)12)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCUZVSVGRNFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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